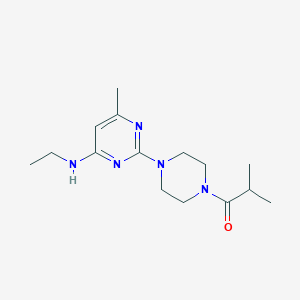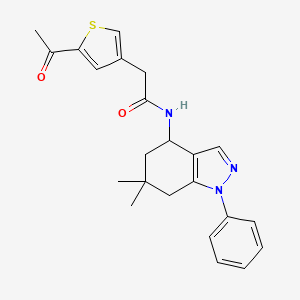
(4-chloro-2-methylphenyl)(1-cyclobutyl-3-piperidinyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-chloro-2-methylphenyl)(1-cyclobutyl-3-piperidinyl)methanone, also known as CPP, is a chemical compound that has been extensively studied for its potential use in scientific research. CPP belongs to the class of compounds known as arylcyclohexylamines, which are known to have dissociative anesthetic properties. CPP has been found to exhibit similar properties and has been studied for its potential use in research related to the central nervous system.
Mecanismo De Acción
The exact mechanism of action of (4-chloro-2-methylphenyl)(1-cyclobutyl-3-piperidinyl)methanone is not fully understood, but it is believed to act as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. NMDA receptors are involved in the regulation of synaptic plasticity and are believed to play a role in learning and memory. By blocking NMDA receptors, (4-chloro-2-methylphenyl)(1-cyclobutyl-3-piperidinyl)methanone may disrupt synaptic plasticity and interfere with learning and memory processes.
Biochemical and Physiological Effects:
(4-chloro-2-methylphenyl)(1-cyclobutyl-3-piperidinyl)methanone has been found to have a number of biochemical and physiological effects in animal studies. It has been shown to decrease the release of glutamate, an excitatory neurotransmitter, in the hippocampus, a region of the brain involved in learning and memory. (4-chloro-2-methylphenyl)(1-cyclobutyl-3-piperidinyl)methanone has also been found to increase the release of dopamine, a neurotransmitter involved in reward and motivation, in the nucleus accumbens, a region of the brain involved in reward processing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4-chloro-2-methylphenyl)(1-cyclobutyl-3-piperidinyl)methanone has several advantages for use in lab experiments. It has been found to have a longer duration of action than other arylcyclohexylamines, such as ketamine, which allows for longer experiments. Additionally, (4-chloro-2-methylphenyl)(1-cyclobutyl-3-piperidinyl)methanone has been found to have a lower potential for abuse and addiction than other dissociative anesthetics.
However, there are also limitations to the use of (4-chloro-2-methylphenyl)(1-cyclobutyl-3-piperidinyl)methanone in lab experiments. It has been found to have a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid toxicity. Additionally, (4-chloro-2-methylphenyl)(1-cyclobutyl-3-piperidinyl)methanone has been found to have a higher potential for neurotoxicity than other arylcyclohexylamines, which may limit its use in certain experiments.
Direcciones Futuras
There are several areas of future research that could be explored with (4-chloro-2-methylphenyl)(1-cyclobutyl-3-piperidinyl)methanone. One area is the potential use of (4-chloro-2-methylphenyl)(1-cyclobutyl-3-piperidinyl)methanone in the treatment of depression. It has been found to have rapid antidepressant effects in animal studies, and further research could investigate its potential as a treatment for depression in humans.
Another area of future research is the potential use of (4-chloro-2-methylphenyl)(1-cyclobutyl-3-piperidinyl)methanone in the treatment of addiction. It has been found to reduce drug-seeking behavior in animal studies, and further research could investigate its potential as a treatment for addiction in humans.
Overall, (4-chloro-2-methylphenyl)(1-cyclobutyl-3-piperidinyl)methanone has shown promise as a tool for scientific research related to the central nervous system. Further research is needed to fully understand its mechanism of action and potential uses in the treatment of various disorders.
Métodos De Síntesis
(4-chloro-2-methylphenyl)(1-cyclobutyl-3-piperidinyl)methanone can be synthesized using a variety of methods, including the reaction of 4-chloro-2-methylphenyl magnesium bromide with cyclobutanone followed by the reduction of the resulting ketone with sodium borohydride. Another method involves the reaction of 4-chloro-2-methylphenyl isocyanate with piperidine followed by the reduction of the resulting carbamate with sodium borohydride.
Aplicaciones Científicas De Investigación
(4-chloro-2-methylphenyl)(1-cyclobutyl-3-piperidinyl)methanone has been extensively studied for its potential use in scientific research related to the central nervous system. It has been found to exhibit dissociative anesthetic properties similar to other arylcyclohexylamines, such as ketamine and phencyclidine. (4-chloro-2-methylphenyl)(1-cyclobutyl-3-piperidinyl)methanone has been used in animal studies to investigate its effects on memory, learning, and behavior.
Propiedades
IUPAC Name |
(4-chloro-2-methylphenyl)-(1-cyclobutylpiperidin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO/c1-12-10-14(18)7-8-16(12)17(20)13-4-3-9-19(11-13)15-5-2-6-15/h7-8,10,13,15H,2-6,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYWQMRDUUMZCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(=O)C2CCCN(C2)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-2-methylphenyl)(1-cyclobutyl-3-piperidinyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(2-fluorobenzyl)-3-piperidinyl]-2-methyl-4-quinolinecarboxamide](/img/structure/B5971044.png)

![2-[(4-methylphenyl)amino]-5-(4-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5971062.png)
![(4-methoxyphenyl)[3-(trifluoromethyl)benzyl]amine](/img/structure/B5971069.png)
![3-[2-oxo-2-(3-phenyl-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)ethyl]-1-isoindolinone](/img/structure/B5971077.png)
![5-(3,4-dichlorophenyl)-2-(4-morpholinylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5971084.png)
![3-(4-fluorophenyl)-7-(3-hydroxypropyl)-2-(methoxymethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5971088.png)


![2-[(5-cyclopropyl-3-isoxazolyl)carbonyl]-1-(2,5-difluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5971101.png)
![{4-benzyl-1-[(9-methyl-9H-carbazol-3-yl)carbonyl]-4-piperidinyl}methanol](/img/structure/B5971117.png)
![4-[({4-hydroxy-2-[(1-methylethylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetyl)amino]benzoic acid](/img/structure/B5971124.png)